molecular formula C22H25N3O5S B11473715 N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

Cat. No.: B11473715
M. Wt: 443.5 g/mol
InChI Key: CJEJWXKPJFVZMN-UHFFFAOYSA-N
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Description

N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ETHANEDIAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyran ring system, which is a fused heterocyclic structure containing sulfur and oxygen atoms

Preparation Methods

The synthesis of N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyran Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyran ring system.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using reagents like sodium cyanide.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the thieno[2,3-c]pyran ring, typically through a palladium-catalyzed cross-coupling reaction.

    Formation of the Ethanediamide Moiety: The final step involves the formation of the ethanediamide moiety through an amidation reaction, using reagents like ethylenediamine and appropriate activating agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles, such as amines or thiols.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ETHANEDIAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its unique structure allows it to interact with specific biological targets.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, in cancer treatment, the compound may inhibit the activity of specific kinases, leading to the suppression of tumor growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ETHANEDIAMIDE can be compared with other similar compounds, such as:

    Thieno[2,3-c]pyran Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system. They may have similar chemical properties but different biological activities.

    Cyano-Substituted Heterocycles: Compounds with a cyano group attached to a heterocyclic ring system may have similar reactivity but different applications.

    Dimethoxyphenyl-Substituted Compounds: These compounds contain the dimethoxyphenyl group and may exhibit similar pharmacological properties but differ in their overall structure and activity.

The uniqueness of N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ETHANEDIAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

N'-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

InChI

InChI=1S/C22H25N3O5S/c1-22(2)10-14-15(11-23)21(31-18(14)12-30-22)25-20(27)19(26)24-8-7-13-5-6-16(28-3)17(9-13)29-4/h5-6,9H,7-8,10,12H2,1-4H3,(H,24,26)(H,25,27)

InChI Key

CJEJWXKPJFVZMN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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